N-(furan-2-ylmethyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, an oxadiazole ring, a pyridine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the imidazole ring and the carboxamide group under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and substituted pyridine derivatives. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
N-(furan-2-ylmethyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the oxadiazole and imidazole rings.
N-(furan-2-ylmethyl)pyridin-2-amine: Similar structure but lacks the carboxamide group and imidazole ring
Uniqueness
N-(furan-2-ylmethyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C19H18N6O3 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C19H18N6O3/c1-12(2)17-23-19(28-24-17)13-5-6-16(20-8-13)25-10-15(22-11-25)18(26)21-9-14-4-3-7-27-14/h3-8,10-12H,9H2,1-2H3,(H,21,26) |
InChI Key |
KPLRMEUFGLRCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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